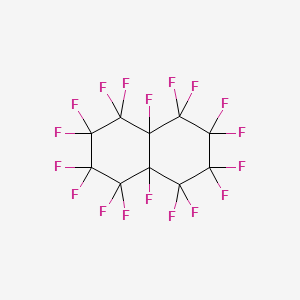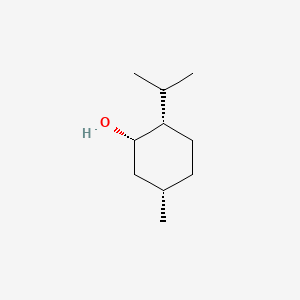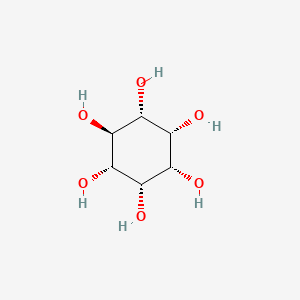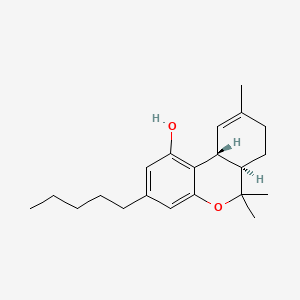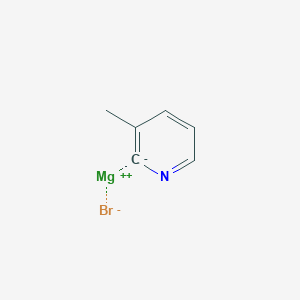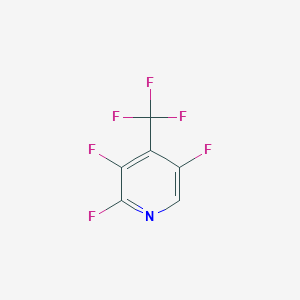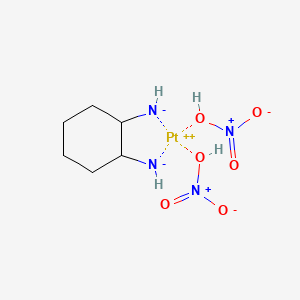
1,2-Diaminocyclohexane platinum(II) nitrate
Übersicht
Beschreibung
The compound “1,2-Diaminocyclohexane platinum(II) nitrate” is a molecular salt of the diaminocyclohexane–Pt complex cation . It has been studied for its potential efficacy against cisplatin-resistant tumors .
Synthesis Analysis
The synthesis of this compound involves the reaction of [Pt (dach) (H2O)2] (NO3)2, which is formed in situ by treating Pt (dach)I2 with silver nitrate . The title compound crystallizes only from acetonitrile with residual water, with the acetonitrile coordinating to the molecule of cis-[Pt(NO3)2(DACH)] (DACH is 1,2-diamino-cyclohexane) and the water forming a monohydrate .Molecular Structure Analysis
The molecular structure of this compound is cis-diacetonitrile[(1R,2R)-1,2-diamino-cyclohexane-2N,N0]platinum(II) dinitrate monohydrate . The components interact via N—H O and O— H O hydrogen bonds, resulting in supramolecular chains .Chemical Reactions Analysis
The chemical reactions of this compound involve displacement of leaving ligands by HCO3- and PO4=, which are likely to represent important activation pathways for platinum (II) complexes in vivo . Pt (II)-assisted Pt (IV) ligand exchange reactions can occur in vivo with platinum (IV) complexes .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
The compound has been used in the synthesis and characterization of platinum (II) diaminocyclohexane complexes with pyridine derivatives as anticancer agents . These complexes have shown promising results, exhibiting different DNA binding interactions compared with Cisplatin but with similar, if not slightly better, cytotoxicity results .
Chemotherapeutics
Cisplatin-type covalent chemotherapeutics, which include “Pt 192”, are a cornerstone of modern medicinal oncology . However, these drugs remain encumbered with dose-limiting side effects and are susceptible to innate and acquired resistance .
DNA Binding Affinities
The compound has been used to study DNA binding affinities . The corresponding [Pt (P L ) (A L )] 2+ complexes were promising; they exhibited different DNA binding interactions compared with Cisplatin .
Lipophilicity Studies
The compound has been used in the study of lipophilicity of a series of non-traditional organometallic Pt (II)-complexes .
High Performance Liquid Chromatography
The compound has been used in the development of a two-column high performance liquid chromatography system for separation of platinum (II) complexes with the 1,2-diaminocyclohexane (DACH) carrier ligand .
Antihistamine Applications
The antihistamine utility of these ligands has been investigated for many pharmaceutical applications .
Antibacterial Applications
The antibacterial utility of these ligands has been investigated for many pharmaceutical applications .
Antiviral Applications
The antiviral utility of these ligands has been investigated for many pharmaceutical applications .
Safety and Hazards
This compound is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to handle this compound with care, using protective gloves, clothing, and eye protection, and to use it only in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 1,2-Diaminocyclohexane platinum(II) nitrate, also known as Pt 192, is DNA . The N7 atom of guanine is the most reactive nucleophilic site and very accessible to metal binding . Therefore, the initial attack of platinum on DNA will take place at this site .
Mode of Action
Pt 192 interacts with its target, DNA, through covalent bonding, intercalation, or electrostatic interaction . The compound manifests its antitumor activity through this DNA interaction . The monofunctional platinum (II)-dithiocarbamate complexes comprising a labile chloride ligand possess the most effective cytotoxic behavior among the complexes discussed here .
Biochemical Pathways
The antitumor activity of Pt 192 originates from its association with DNA . The compound interacts with DNA to form monofunctional adduct, which subsequently closes to form different intrastrand and interstrand cross-links, where platinum binds to two neighboring nucleotides . This interaction can inhibit cellular processes such as DNA replication and transcription, which are vital for the proliferation of cells .
Pharmacokinetics
The pharmacokinetics of Pt 192 are influenced by its poor solubility and unfavorable pharmacokinetics . Its clinical use can be improved by incorporating it into core cross-linked block copolymer micelles . These drug-carrier conjugates acquire new physicochemical, biochemical, and pharmacological characteristics, thereby offering the possibility of reducing side effects, increasing drug bioavailability at the target sites, and minimizing the development of drug resistance .
Result of Action
The result of Pt 192’s action is the induction of apoptosis, which causes cell death . The induction of apoptosis is correlated with the generation of reactive oxygen species, the cell cycle arrest, and the inhibition of NF-kB activity .
Action Environment
The action, efficacy, and stability of Pt 192 can be influenced by environmental factors. For instance, the compound crystallizes only from acetonitrile with residual water, with the acetonitrile coordinating to the molecule of cis-[Pt(NO3)2(DACH)] (DACH is 1,2-diamino-cyclohexane) and the water forming a monohydrate . This suggests that the solvent environment can play a significant role in the formation and stability of Pt 192.
Eigenschaften
IUPAC Name |
(2-azanidylcyclohexyl)azanide;nitric acid;platinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2HNO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-8H,1-4H2;2*(H,2,3,4);/q-2;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVAOJNSVGZPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O6Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diaminocyclohexane platinum(II) nitrate | |
CAS RN |
66900-67-2, 66900-68-3, 66900-69-4, 60732-70-9 | |
| Record name | 1, platinum complex, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC290132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC290131 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pt 192 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





